1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-
Description
BenchChem offers high-quality 1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2S/c1-14-16(21(25)26)12-20(15-6-3-2-4-7-15)24(14)10-11-27-13-17-18(22)8-5-9-19(17)23/h2-9,12H,10-11,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIIOWGOVWMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCSCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371060 | |
| Record name | 1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-26-5 | |
| Record name | 1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1H-Pyrrole-3-carboxylic acid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl- is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.
Antimicrobial Activity
Pyrrole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds bearing the pyrrole structure exhibit significant antibacterial and antifungal activities. The presence of various substituents on the pyrrole ring can enhance these activities.
Case Study: Antimicrobial Evaluation
A study synthesized several pyrrole derivatives and evaluated their antimicrobial efficacy against various bacterial strains. The results demonstrated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity. For instance, derivatives with methoxy substitutions showed increased effectiveness against Gram-positive and Gram-negative bacteria, attributed to the heterocyclic nature of the pyrrole ring .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 1 | 32 | 16 |
| 2 | 16 | 8 |
| 3 | 8 | 4 |
Antitumor Activity
The antitumor potential of pyrrole derivatives has also been a focus of research. Studies have reported that certain pyrrole compounds inhibit the growth of cancer cell lines effectively.
Case Study: Antitumor Evaluation
In a recent evaluation, a series of pyrrole-3-carboxylic acid derivatives were tested against A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines. Compounds exhibited IC50 values ranging from 0.065 to 9.4 µmol/L, indicating promising antitumor activity. Notably, modifications at specific positions on the pyrrole ring significantly influenced their potency .
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| A | A-549 | 0.065 |
| B | MDA-MB-468 | 0.095 |
| C | A-549 | 0.150 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Research has shown that modifications to the substituents on the pyrrole ring can lead to significant changes in biological activity.
Key Findings:
- Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as chlorophenyl enhances antibacterial activity.
- Bulky Substituents: Bulky groups at specific positions can improve anti-tumor efficacy by increasing binding affinity to target proteins.
- Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding is essential for enhancing potency against specific biological targets .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in various medical applications:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. Modifications to the pyrrole structure can enhance efficacy against resistant bacterial strains.
- Anti-Tuberculosis Activity : Research indicates that this compound has shown promise in combating tuberculosis. Structural modifications improve its activity against resistant strains, making it a candidate for further development.
- Oxidative Stress Regulation : The compound may act as a Keap1-Nrf2 inhibitor, which is crucial for managing oxidative stress-related conditions such as acute lung injury. This mechanism positions it as a potential therapeutic agent for oxidative stress management.
Biological Research
The biological implications of this compound are noteworthy:
- Enzyme Interaction : It is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may result in inhibition of enzyme activity or alteration of signal transduction pathways.
Industrial Applications
In industrial contexts, this pyrrole derivative serves as:
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules and specialty chemicals, highlighting its versatility in organic chemistry.
Case Study 1: Anti-Tuberculosis Activity
A study focusing on the modification of pyrrole structures revealed that introducing electron-withdrawing groups significantly enhanced anti-tuberculosis activity. The research emphasized the importance of structural diversity in developing effective treatments against resistant strains.
Case Study 2: Oxidative Stress Management
Research on the compound's role as a Keap1-Nrf2 inhibitor demonstrated its potential in managing oxidative stress-related conditions. This study highlighted the compound's ability to modulate pathways critical for cellular defense mechanisms against oxidative damage.
Chemical Reactions Analysis
Electrophilic Substitution on the Pyrrole Ring
-
Methyl group (position 2) : Electron-donating effect directs electrophiles to position 4 (if unblocked) .
-
Phenyl group (position 5) : Steric hindrance and electronic effects may limit substitution at adjacent positions .
Example Reaction :
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group introduced at position 4, confirmed by NO₂ stretch in IR |
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 3 participates in esterification, amidation, and decarboxylation:
2.2.1 Esterification
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Ethanol + H₂SO₄ | Acidic conditions | Ethyl ester derivative (improved lipophilicity) | 85% |
2.2.2 Amidation
| Amine | Coupling Agent | Application | Reference |
|---|---|---|---|
| Benzylamine | DCC/DMAP | Bioactive amide analog with antimicrobial potential |
Thioether Oxidation
The –S– group in the side chain oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide (major) | 90% |
| mCPBA | CH₂Cl₂, 0°C | Sulfone (minor, 15%) |
Halogenation of the Dichlorophenyl Substituent
The 2,6-dichlorophenyl group can undergo further halogenation under radical or electrophilic conditions:
| Halogen Source | Catalyst | Position | Outcome |
|---|---|---|---|
| Cl₂ (gas) | FeCl₃ | Para to existing Cl atoms | Polychlorinated derivative |
Stability and Degradation Pathways
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
